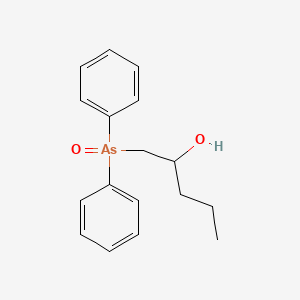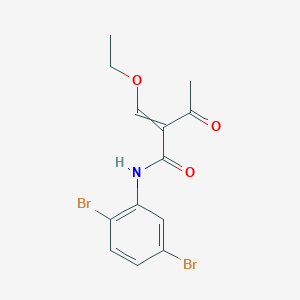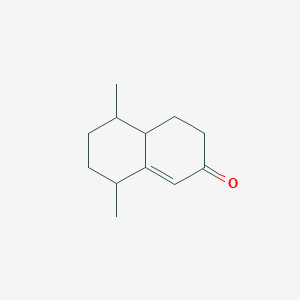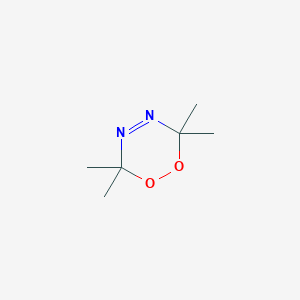
1,2,4,5-Dioxadiazine, 3,6-dihydro-3,3,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Dioxadiazine, 3,6-dihydro-3,3,6,6-tetramethyl- is a heterocyclic compound characterized by a six-membered ring containing two oxygen atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-dioxadiazine, 3,6-dihydro-3,3,6,6-tetramethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to facilitate the formation of the dioxadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Dioxadiazine, 3,6-dihydro-3,3,6,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Dioxadiazine, 3,6-dihydro-3,3,6,6-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,4,5-dioxadiazine, 3,6-dihydro-3,3,6,6-tetramethyl- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,2,5-Dioxadiazine: Another dioxadiazine compound with different substitution patterns.
1,3,5-Trioxane: A related compound with a similar ring structure but different functional groups.
1,2,5-Oxadiazole: A heterocyclic compound with a similar nitrogen-oxygen ring system.
Uniqueness
1,2,4,5-Dioxadiazine, 3,6-dihydro-3,3,6,6-tetramethyl- is unique due to its specific substitution pattern and the presence of four methyl groups
Eigenschaften
CAS-Nummer |
61581-50-8 |
|---|---|
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3,3,6,6-tetramethyl-1,2,4,5-dioxadiazine |
InChI |
InChI=1S/C6H12N2O2/c1-5(2)7-8-6(3,4)10-9-5/h1-4H3 |
InChI-Schlüssel |
UKAMQXLZNMZHOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=NC(OO1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


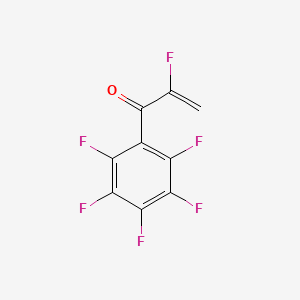
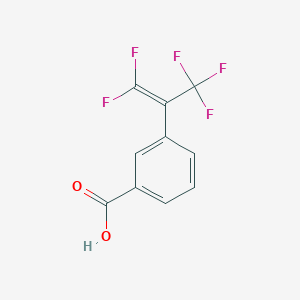
![1-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14582843.png)
![3-([1,1'-Biphenyl]-4-yl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide](/img/structure/B14582844.png)
![Acetamide, N-[2-(acetylamino)phenyl]-N-benzo[a]phenazin-5-yl-](/img/structure/B14582854.png)
![3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-4-methyl-](/img/structure/B14582858.png)

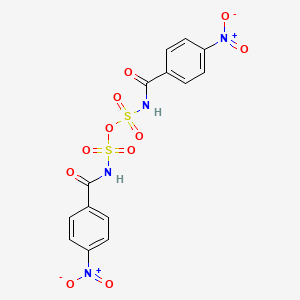
![5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14582885.png)
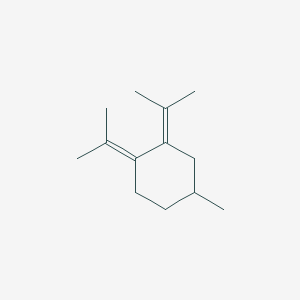
![4-[2-(4-Hydroxyphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14582902.png)
